Prosulfuron (CAS 94125-34-5) is a triazinyl sulfonylurea herbicide and a quantitatively established inhibitor of acetolactate synthase (ALS). From a procurement and formulation perspective, it is characterized by its weak acid nature (pKa 3.76) and highly pH-dependent aqueous solubility, shifting from 87 mg/L at pH 5 to 43,000 mg/L at pH 7.7 [1]. Unlike many conventional agrochemicals, its low volatility and specific degradation pathways make it a critical active ingredient in water-dispersible granules (WDG) and a benchmark analytical standard for environmental fate studies [1].
Substituting prosulfuron with other sulfonylureas, such as nicosulfuron or rimsulfuron, fundamentally alters formulation stability, target efficacy, and environmental persistence [1]. While rimsulfuron degrades rapidly in aqueous environments (half-life <12 days), prosulfuron exhibits extended hydrolytic stability (half-life up to 399 days near neutral pH), making it non-interchangeable for extended-residual formulations [2]. Furthermore, prosulfuron possesses a triazine ring rather than the pyrimidine ring found in nicosulfuron, leading to entirely different cleavage degradates (e.g., desmethyl analogues) that require compound-specific analytical standards for regulatory compliance and groundwater monitoring [1].
Prosulfuron demonstrates extended hydrolytic stability compared to non-o-benzene-substituted sulfonylureas. At 25 °C in a pH range of 5 to 7.5, prosulfuron maintains a degradation half-life of 49 to 399 days. In stark contrast, rimsulfuron and thifensulfuron-methyl degrade rapidly under similar conditions, exhibiting half-lives of only 0.06 to 12 days [1].
| Evidence Dimension | Aqueous hydrolysis half-life (pH 5-7.5, 25 °C) |
| Target Compound Data | 49 to 399 days |
| Comparator Or Baseline | Rimsulfuron and thifensulfuron-methyl (0.06 to 12 days) |
| Quantified Difference | >30-fold increase in maximum hydrolytic half-life |
| Conditions | Aqueous solution, pH 5.0 to 7.5, 25 °C |
Ensures prolonged shelf-life in aqueous suspensions and provides extended residual activity in field applications, preventing premature active ingredient degradation.
In vitro assays evaluating recombinant Arabidopsis thaliana acetolactate synthase (ALS) reveal that prosulfuron is a high-affinity inhibitor. Prosulfuron achieves an IC50 of 2.88 × 10^-9 M against wild-type ALS, whereas the widely used comparator nicosulfuron requires a significantly higher concentration, exhibiting an IC50 of 7.14 × 10^-8 M [1].
| Evidence Dimension | In vitro ALS inhibition (IC50) |
| Target Compound Data | 2.88 × 10^-9 M |
| Comparator Or Baseline | Nicosulfuron (7.14 × 10^-8 M) |
| Quantified Difference | ~25-fold lower IC50 (higher potency) for prosulfuron |
| Conditions | In vitro enzyme activity assay, wild-type A. thaliana ALS |
Allows formulators to achieve equivalent or higher herbicidal efficacy at substantially lower active ingredient loading rates, optimizing formulation costs.
Prosulfuron exhibits a steep pH-dependent solubility profile driven by its pKa of 3.76. In acidic environments (pH 5), its solubility is restricted to 87 mg/L, but it exponentially increases to 43,000 mg/L at pH 7.7 [1]. This dynamic range is broader than that of nicosulfuron, which shifts from 360 mg/L at pH 5.0 to 39,200 mg/L at pH 8.8[2].
| Evidence Dimension | Aqueous solubility shift across pH gradient |
| Target Compound Data | 87 mg/L (pH 5) to 43,000 mg/L (pH 7.7) |
| Comparator Or Baseline | Nicosulfuron (360 mg/L at pH 5.0 to 39,200 mg/L at pH 8.8) |
| Quantified Difference | ~494-fold solubility increase over a narrower pH shift (2.7 units) for prosulfuron |
| Conditions | Standard aqueous solubility testing at ambient temperature |
Enables the design of pH-responsive water-dispersible granules that remain stable in acidic storage but rapidly dissolve upon dilution in neutral/alkaline tank mixes.
Prosulfuron is highly persistent in soil, particularly in high pH environments, with an estimated half-life ranging from 9 to 152 days. In contrast, nicosulfuron exhibits a much shorter soil half-life of approximately 21 days [1].
| Evidence Dimension | Estimated soil degradation half-life |
| Target Compound Data | 9 to 152 days (highly dependent on soil pH) |
| Comparator Or Baseline | Nicosulfuron (~21 days) |
| Quantified Difference | Up to 7-fold longer maximum soil half-life for prosulfuron |
| Conditions | Field and laboratory soil degradation studies |
Dictates the selection of prosulfuron for long-term residual weed control programs, though it requires stricter crop rotation management.
Because prosulfuron possesses a hydrolytic half-life of up to 399 days at near-neutral pH—exceeding the <12-day half-life of rimsulfuron—it is a primary active ingredient for formulations requiring prolonged environmental persistence. It is specifically procured for pre- and post-emergence broadleaf control products where sustained residual activity is required [1].
Prosulfuron's high binding affinity to wild-type ALS (IC50 of 2.88 × 10^-9 M) is approximately 25-fold stronger than nicosulfuron [2]. This quantitative advantage makes it a highly suitable candidate for modern, low-dose water-dispersible granule (WDG) formulations, allowing manufacturers to reduce the total active ingredient volume per hectare while maintaining target efficacy standards.
Formulators leverage prosulfuron’s steep solubility shift—from 87 mg/L at pH 5 to 43,000 mg/L at pH 7.7 [3]—to design smart delivery systems. The compound is highly suited for solid formulations that remain chemically stable in slightly acidic microenvironments but undergo rapid, complete dissolution when introduced to neutral or slightly alkaline agricultural tank mixes.
Unlike pyrimidine-based sulfonylureas, prosulfuron degrades into distinct triazine-ring cleavage products and desmethyl analogues[3]. Consequently, high-purity prosulfuron is an essential analytical standard for environmental testing laboratories conducting groundwater monitoring, soil mobility assays, and regulatory compliance testing for sulfonylurea residues.
Irritant;Environmental Hazard